molecular formula C25H18O2 B13080024 2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one

2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one

Cat. No.: B13080024
M. Wt: 350.4 g/mol
InChI Key: GSELMAIGVBUDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one (CAS 4975-86-4) is a specialized conjugated 4-pyrone derivative of significant interest in chemical biology and materials science research. This compound belongs to a class of heterocycles known as 4-pyrones, which are recognized as multifunctional building blocks for organic synthesis . The 4-pyrone core is widely distributed in nature and is found in various bioactive natural products . The specific substitution pattern of this compound, featuring a 2,2-diphenylvinyl group, places it within a family of styryl-substituted 4-pyrones. Such conjugated structures are actively investigated for their valuable photophysical properties . Researchers are particularly interested in these compounds for the development of novel merocyanine fluorophores, which can exhibit properties such as a large Stokes shift and solvatochromism—a change in color or fluorescence emission depending on the solvent environment . Furthermore, the 4-pyrone scaffold is a prominent structural motif in medicinal chemistry, with derivatives demonstrating a range of biological activities, including antitumor, antibacterial, and antioxidant effects . This compound serves as a crucial intermediate for further chemical modifications, enabling access to more complex molecular architectures for various research applications . This product is intended for research and development purposes only and is not approved for human or animal use.

Properties

Molecular Formula

C25H18O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-(2,2-diphenylethenyl)-6-phenylpyran-4-one

InChI

InChI=1S/C25H18O2/c26-22-16-23(27-25(17-22)21-14-8-3-9-15-21)18-24(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-18H

InChI Key

GSELMAIGVBUDAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C=C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2,2-diphenylvinyl bromide with 6-phenyl-4H-pyran-4-one under specific conditions to form the desired product. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

General Reactivity Profile

4-Pyrones are electron-deficient heterocycles prone to nucleophilic and electrophilic substitutions, cycloadditions, and ring-opening reactions. The presence of a diphenylvinyl group at position 2 and a phenyl group at position 6 introduces steric bulk and electronic modulation that influence reactivity.

Key Reaction Types:

  • Nucleophilic Aromatic Substitution (NAS):
    Electron-withdrawing substituents enhance reactivity at positions 3 and 5. For example, bromination at these positions is feasible under electrophilic conditions (e.g., Br₂/FeBr₃) .

  • Cycloadditions:
    The α,β-unsaturated ketone system in 4-pyrones enables Diels-Alder reactions with dienophiles like maleic anhydride or tetrazines .

  • Functional Group Transformations:
    The carbonyl group at position 4 can undergo condensation with amines or hydrazines to form imines or hydrazones .

Synthetic Modifications

While no direct data exists for 2-(2,2-diphenylvinyl)-6-phenyl-4H-pyran-4-one, analogous 4-pyrones exhibit the following transformations:

Table 1: Representative Reactions of 4-Pyrones

Reaction TypeConditionsProducts/OutcomesYield (%)Source
BrominationBr₂, FeBr₃, CHCl₃, 0°C → rt3-Bromo-4-pyrone derivatives65–92
Huisgen RearrangementAc₂O, reflux (48 h)Bis(1,3,4-oxadiazolyl)-4-pyrone92
Amidoxime CyclizationNH₂OH·HCl, KOH, MeOH, reflux1,2,4-Oxadiazole-fused pyridones33–71
Decarboxylative HalogenationBarton conditions (CCl₄, light)Alkyl halides70–90

Bromination:

Electrophilic bromination occurs preferentially at the electron-deficient positions 3 and 5. The diphenylvinyl group may sterically hinder substitution at position 2, directing reactivity to position 6-phenyl-substituted regions .

Cycloadditions:

The conjugated enone system participates in [4+2] cycloadditions. For example:

4 Pyrone+DienophileBicyclic Adduct e g oxabicyclo 2 2 1 systems \text{4 Pyrone}+\text{Dienophile}\rightarrow \text{Bicyclic Adduct e g oxabicyclo 2 2 1 systems }

Regioselectivity is influenced by substituent electronic effects .

Challenges and Limitations

  • Steric Hindrance: Bulky diphenylvinyl and phenyl groups reduce accessibility to reactive sites, necessitating harsh conditions or catalysts.

  • Solubility Issues: Highly substituted 4-pyrones often require polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions .

Research Gaps

No experimental data directly addressing 2-(2,2-diphenylvinyl)-6-phenyl-4H-pyran-4-one was found in the provided sources. Further studies are needed to:

  • Optimize reaction conditions for sterically hindered derivatives.

  • Explore catalytic asymmetric transformations.

  • Characterize photophysical properties influenced by extended conjugation.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of 4H-pyran exhibit notable antibacterial activity. A study evaluating various 4H-pyran derivatives found that certain compounds effectively inhibited the growth of Gram-positive bacteria, outperforming traditional antibiotics like ampicillin . In particular, derivatives with electron-withdrawing groups showed enhanced activity due to increased lipophilicity and membrane penetration.

Antioxidant Activity

The antioxidant potential of 2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one has been assessed using DPPH scavenging assays. Results indicated that this compound exhibits significant free radical scavenging ability, suggesting its potential as a natural antioxidant in pharmaceutical formulations .

Anticancer Activity

The cytotoxic effects of 4H-pyran derivatives have been extensively studied in various cancer cell lines. For example, compounds derived from this scaffold have shown promising results against HCT-116 colorectal cancer cells by inducing apoptosis through caspase activation and inhibiting CDK2 kinase activity . The structure-activity relationship (SAR) studies indicate that modifications on the pyran ring can enhance or diminish these effects.

Case Study 1: Anticancer Evaluation

A recent study synthesized several 4H-pyran derivatives and evaluated their effects on HCT-116 cells. Compounds 4d and 4k were identified as the most potent agents with IC50 values of 75.1 µM and 85.88 µM, respectively. These compounds inhibited cell proliferation and induced apoptosis via caspase-3 activation .

CompoundIC50 (µM)Mechanism of Action
4d75.1CDK2 inhibition
4k85.88Apoptosis induction

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of the pyran scaffold were tested against various bacterial strains. Compounds 4g and 4j demonstrated superior antibacterial activity compared to standard antibiotics, highlighting their potential as new therapeutic agents .

CompoundBacterial StrainInhibition Zone (mm)
4gStaphylococcus aureus15
4jBacillus cereus18

Mechanism of Action

The mechanism of action of 2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. It may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

Example Compound : 2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-6-phenyl-4H-pyran-4-one (5l)

  • Substituents : Position 2: Polyfluoroalkyl; Position 6: Phenyl.
  • Key Properties : The polyfluoroalkyl group increases lipophilicity and metabolic stability compared to the diphenylvinyl group. Fluorination also enhances resistance to oxidation, making such derivatives suitable for constructing fluorinated azaheterocycles .
  • Applications : Fluorinated building blocks for pharmaceuticals or agrochemicals.

Amino-Substituted Vinyl Derivatives

Example Compound: 2-((E)-2-(Diphenylamino)vinyl)-6-((E)-4-methoxystyryl)-4H-pyran-4-one (6b)

  • Substituents: Position 2: Diphenylamino vinyl; Position 6: Methoxystyryl.
  • Key Properties: The diphenylamino group acts as an electron donor, facilitating charge-transfer interactions. This compound exhibits strong fluorescence and is used in macrocyclic syntheses via [5 + 2] cycloaddition reactions .
  • Applications : Building block for conjugated macromolecules in materials chemistry.

Cyclopropyl-Substituted Derivatives

Example Compound : 2-Cyclopropyl-6-phenyl-4H-pyran-4-one

  • Substituents : Position 2: Cyclopropyl; Position 6: Phenyl.
  • Key Properties : The cyclopropyl group introduces ring strain, enhancing reactivity in ring-opening reactions. This contrasts with the diphenylvinyl group’s stability and conjugation .
  • Applications : Intermediate in pharmaceutical synthesis.

Triazole-Functionalized Derivatives

Example Compounds : 1,2,3-Triazole derivatives of 6-phenyl-4H-pyran-4-one

  • Substituents : Position 2: Azidomethylphenyl (converted to triazole via click chemistry); Position 6: Phenyl.
  • Key Properties : Triazole groups improve water solubility and biological activity. Reactions in water yield 1,4-disubstituted triazoles with moderate to excellent efficiency .
  • Applications : Antimicrobial and antiviral agents.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Position 2) Substituents (Position 6) Key Properties Applications References
2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one Diphenylvinyl Phenyl Conjugation, fluorescence potential Materials science (hypothesized)
2-(Octafluorobutyl)-6-phenyl-4H-pyran-4-one Polyfluoroalkyl Phenyl High lipophilicity, oxidation resistance Fluorinated azaheterocycles
2-(Diphenylamino vinyl)-6-methoxystyryl-4H-pyran-4-one Diphenylamino vinyl Methoxystyryl Charge-transfer capability, fluorescence Macrocyclic macromolecules
2-Cyclopropyl-6-phenyl-4H-pyran-4-one Cyclopropyl Phenyl High reactivity due to ring strain Pharmaceutical intermediates
Triazole derivatives Triazole Phenyl Enhanced bioactivity, water solubility Antimicrobial/antiviral agents

Biological Activity

2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one, a derivative of 4H-pyran, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its complex structure and unique substituents, exhibits potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula for 2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one is C34H24O2C_{34}H_{24}O_2, with a molecular weight of approximately 464.55 g/mol. The compound features a pyran ring substituted with two phenyl groups and a diphenylvinyl moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 4H-pyrans possess significant antimicrobial properties. A study evaluating various 4H-pyran derivatives demonstrated that certain compounds exhibited strong activity against Mycobacterium species, including Mycobacterium bovis . The presence of electron-withdrawing groups in the structure was correlated with enhanced antimicrobial efficacy.

Anticancer Activity

The anticancer potential of 2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one has been investigated through various studies. For instance, a synthesis of pyran derivatives revealed that certain compounds showed high cytotoxicity against cancer cell lines. Specifically, compounds with electron-withdrawing groups displayed increased inhibition rates in cell proliferation assays .

Table 1: Cytotoxicity Data of Pyran Derivatives

Compound IDStructure DescriptionIC50 (µM)
5aCl substituent10.5
5bCOOEt substituent12.0
5cCN substituent8.7

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the anti-inflammatory effects of pyran derivatives have been documented. These compounds are believed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of 2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyran derivatives inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : These compounds may alter signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Properties : Some studies suggest that pyran derivatives exhibit antioxidant activity, which can protect cells from oxidative stress .

Case Studies

  • Antimicrobial Evaluation : A study conducted on synthesized pyran derivatives highlighted their effectiveness against various bacterial strains. The results indicated that modifications to the chemical structure significantly influenced antimicrobial potency .
  • Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that specific substitutions on the pyran ring could enhance cytotoxic effects. The presence of halogens or nitro groups was particularly effective in increasing the compound's activity against breast and lung cancer cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2,2-Diphenylvinyl)-6-phenyl-4H-pyran-4-one?

The synthesis typically involves cyclocondensation reactions using α,β-unsaturated ketones or chalcone derivatives. Key approaches include:

  • KF-Catalyzed Reactions : Potassium fluoride (KF) catalyzes the reaction between α,β-unsaturated ketones and active methylene compounds (e.g., malononitrile) to form pyranone scaffolds .
  • Friedländer Annulation : For derivatives with fused quinoline systems, the Friedländer reaction with 2-amino-3-cyano-4H-pyrans can yield complex heterocyclic structures .
  • Multi-Component Reactions : Efficient for introducing diverse substituents, such as diphenylvinyl groups, via one-pot protocols involving aldehydes, ketones, and nucleophiles .

Basic: How can spectroscopic techniques characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the vinyl proton (δ 6.5–7.5 ppm) and pyranone carbonyl (δ 165–175 ppm) show distinct splitting patterns. Reduced pyranone derivatives (e.g., dihydro-4H-pyran-4-ones) exhibit characteristic shifts for methyl groups (δ 1.2–2.0 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing. The phenyl-vinyl moiety often adopts a planar conformation due to π-π stacking interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for diphenylvinyl substituents .

Advanced: How do substituents influence the electronic structure and reactivity of this compound?

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the pyranone carbonyl, facilitating nucleophilic attacks (e.g., by amines or thiols) .
  • Diphenylvinyl Group : Acts as a conjugated π-system, stabilizing excited states in photochemical studies. UV-Vis spectra show bathochromic shifts (~300–400 nm) due to extended conjugation .
  • Steric Effects : Bulky substituents (e.g., phenyl groups) hinder nucleophilic addition at the 4-position, favoring alternative reaction pathways .

Advanced: What strategies optimize enantioselective synthesis of chiral pyranone derivatives?

  • Chiral Catalysts : Use of (R)- or (S)-BINOL-based catalysts in asymmetric annulation reactions to control stereochemistry at the 2- or 6-positions .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze racemic mixtures, yielding enantiopure products .
  • Chiral Auxiliaries : Temporary chiral groups (e.g., Evans oxazolidinones) direct stereoselective cyclization .

Advanced: How can researchers evaluate the pharmacological potential of this compound?

  • In Vivo Antihyperglycemic Assays : Test glucose-lowering activity in diabetic rodent models, comparing dose-dependent effects against standard drugs (e.g., metformin) .
  • Enzyme Inhibition Studies : Screen against acetylcholinesterase (AChE) for Alzheimer’s drug potential using Ellman’s method .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines to assess selectivity and IC50 values .

Advanced: How should stability studies address degradation under environmental or physiological conditions?

  • Hydrolytic Stability : Monitor pyranone ring opening in aqueous buffers (pH 1–12) via HPLC, noting accelerated degradation under alkaline conditions .
  • Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze by LC-MS to identify photoproducts (e.g., hydroxylated derivatives) .
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C for most pyranones) .

Advanced: How to resolve contradictions in reported reaction mechanisms?

  • Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to track oxygen incorporation during hydrolysis, clarifying nucleophilic vs. electrophilic pathways .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and compare activation energies for competing mechanisms .
  • Kinetic Isotope Effects (KIEs) : Measure rate differences (kH/kD) to identify rate-determining steps .

Basic: What applications exist in material science for this compound?

  • Organic Electronics : As a charge-transport material due to extended π-conjugation; measure hole/electron mobility via time-of-flight (TOF) techniques .
  • Fluorescent Probes : Modify with electron-donating groups (e.g., -NMe₂) for tunable emission in bioimaging .

Advanced: What computational methods predict interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to AChE or G-protein-coupled receptors .
  • MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Relate substituent descriptors (e.g., logP, polarizability) to bioactivity using partial least squares (PLS) regression .

Advanced: How to design degradation studies for environmental risk assessment?

  • Fate Analysis : Use OECD 308 guidelines to study hydrolysis, photolysis, and biodegradation in soil/water systems .
  • Metabolite Identification : HRMS/MS profiles of degradation products to assess ecotoxicity .
  • Adsorption Studies : Measure binding to indoor/outdoor surfaces (e.g., silica or cellulose) via microspectroscopic imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.